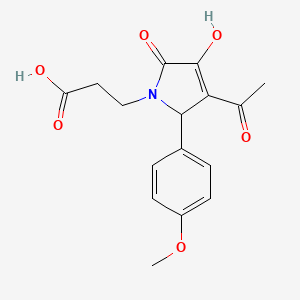

3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid

Description

3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid (CAS: 371232-66-5, molecular formula: C₁₅H₁₅NO₅, molecular weight: 289.28 g/mol) is a pyrrole-derived compound featuring a propanoic acid chain, acetyl and hydroxy substituents, and a 4-methoxyphenyl group .

Properties

IUPAC Name |

3-[3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c1-9(18)13-14(10-3-5-11(23-2)6-4-10)17(8-7-12(19)20)16(22)15(13)21/h3-6,14,21H,7-8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKMDJJVFBMYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387418 | |

| Record name | 3-[3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370584-35-3 | |

| Record name | 3-[3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Hydroxylation and Methoxylation: Hydroxylation can be achieved through selective oxidation reactions, while the methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl groups (acetyl and keto) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification and Hydrolysis: The propanoic acid moiety can form esters with alcohols and can be hydrolyzed back to the acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Esterification: Sulfuric acid, hydrochloric acid.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Esterification: Formation of esters.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research due to its structural similarity to certain bioactive molecules. It can be used as a scaffold for the design of enzyme inhibitors or as a probe to study biological pathways.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid depends on its interaction with molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the acetyl and keto groups can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole Derivatives with Varied Aromatic Substitutions

a. 3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid

- Structure : Differs by replacing the 4-methoxyphenyl group with a phenyl ring.

- Properties: Same molecular formula (C₁₅H₁₅NO₅) and weight (289.28 g/mol) as the target compound.

b. 2-[3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic acid

- Structure: Features a 4-fluorophenyl group and an acetic acid chain (shorter than propanoic acid).

- Properties: The fluorine atom (electron-withdrawing) could enhance electrophilicity compared to methoxy, influencing binding interactions. The acetic acid chain may reduce solubility relative to propanoic acid .

c. 5-(3-(3-(Difluoromethoxy)benzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

- Structure : Contains a 4-nitrophenyl group (strongly electron-withdrawing) and a difluoromethoxy substituent.

- The difluoromethoxy group increases lipophilicity, which may affect blood-brain barrier penetration .

Pyrrole and Furan Derivatives with Propanoic Acid Chains

a. 3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic acid

- Structure : Furan core instead of pyrrole, lacking acetyl and hydroxy groups.

- Biological Activity: Exhibits antifungal activity against Fusarium graminearum (MIC: 102.6 µM), suggesting the propanoic acid moiety contributes to antifungal properties. The absence of aromatic substituents may limit target specificity compared to methoxyphenyl-containing analogs .

b. (R)-2-(5-(4-Methoxyphenyl)-2-methylfuran-3-carboxamido)-3-(naphthalen-6-yl)propanoic acid

- Structure : Combines a furan ring with naphthalene and methoxyphenyl groups.

- Application : Acts as a Pin1 inhibitor, highlighting the role of aromatic groups in protein interaction. The naphthalene moiety enhances hydrophobic interactions, which could be contrasted with the dihydropyrrolone core of the target compound .

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Table 2: Impact of Substituents on Properties

Biological Activity

3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid, a compound with the molecular formula and CAS Number 370584-35-3, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antioxidant effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrole ring and various functional groups that contribute to its biological properties. The presence of acetyl, hydroxy, and methoxy groups enhances its solubility and reactivity, making it a candidate for further pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C16H17NO6 |

| Molar Mass | 319.31 g/mol |

| CAS Number | 370584-35-3 |

| Purity | 90% - 98% (varies by supplier) |

| Hazard Classification | Irritant |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including A549 non-small cell lung cancer cells. For instance:

- Cytotoxicity : Compounds derived from the parent structure exhibited cytotoxic effects with viability reductions ranging from 52.4% to 68.7% against A549 cells when compared to standard chemotherapeutics like doxorubicin and cisplatin .

Case Study: A549 Cell Line

A549 cells were treated with varying concentrations of the compound to assess viability:

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 86.1 |

| 25 | 68.7 |

| 50 | 52.4 |

This data indicates a dose-dependent response where higher concentrations lead to greater reductions in cell viability.

Antioxidant Activity

In addition to its anticancer properties, the compound also exhibits promising antioxidant activity. The DPPH radical scavenging assay indicated that certain derivatives possess strong antioxidant capabilities comparable to ascorbic acid, suggesting that they could mitigate oxidative stress in biological systems .

Antioxidant Efficacy Comparison

The antioxidant efficacy was assessed using several assays:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 95 |

| Compound Derivative A | 85 |

| Compound Derivative B | 78 |

The biological activities of this compound are believed to be linked to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The presence of hydroxyl and methoxy groups may facilitate interactions with cellular receptors or enzymes, leading to altered gene expression profiles associated with cancer progression and oxidative stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.